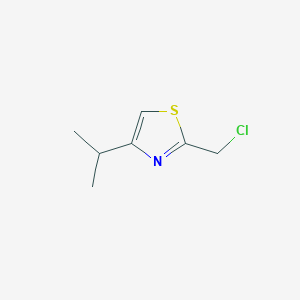
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE is a heterocyclic compound containing a thiazole ring substituted with a chloromethyl group at the 2-position and an isopropyl group at the 4-position. Thiazoles are known for their presence in various biologically active molecules and their applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylthioacetamide with isopropylamine in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating and the use of solvents like toluene or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used. Conditions often involve mild heating and the use of polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted thiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines and other reduced derivatives.
科学的研究の応用
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can interact with various receptors or enzymes, modulating their activity and leading to biological effects.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-4-methyl-1,3-thiazole
- 2-(Chloromethyl)-4-ethyl-1,3-thiazole
- 2-(Chloromethyl)-4-tert-butyl-1,3-thiazole
Uniqueness
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in the compound’s interaction with molecular targets compared to its analogs.
特性
分子式 |
C7H10ClNS |
|---|---|
分子量 |
175.68 g/mol |
IUPAC名 |
2-(chloromethyl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10ClNS/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3 |
InChIキー |
TYAQAJHTSFPCCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CSC(=N1)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-iodo-](/img/structure/B8804380.png)
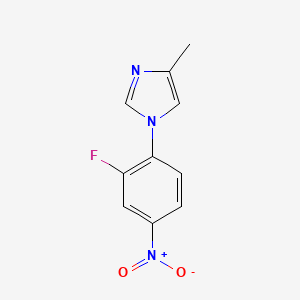
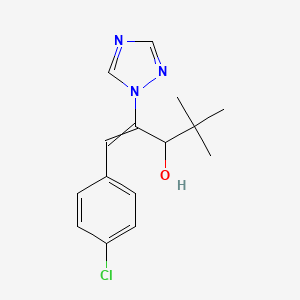
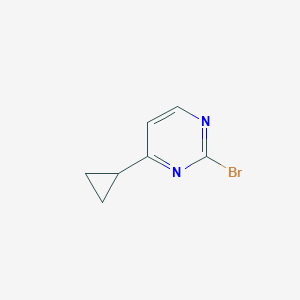
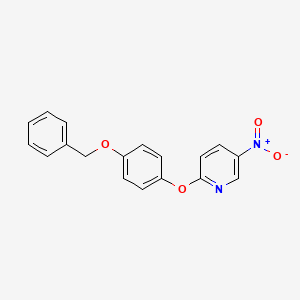
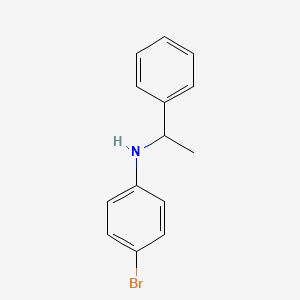
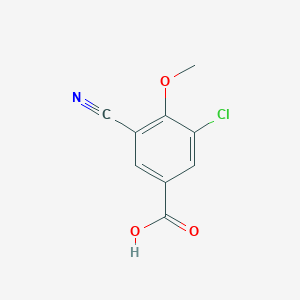
![2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B8804429.png)
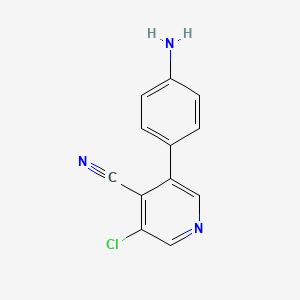
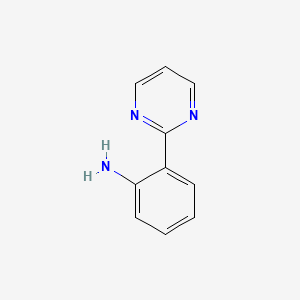
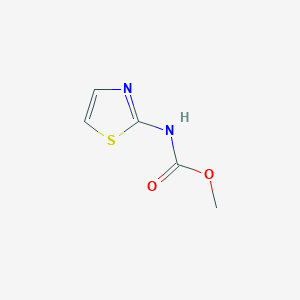
![[(4-Chloro-3-fluorophenyl)carbamoyl]formic acid](/img/structure/B8804462.png)
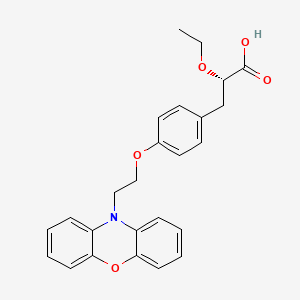
![7-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B8804474.png)
